N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine, also cataloged as N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine, is a small-molecule heterocyclic building block (C11H12N4O, MW 216.24 g/mol). It belongs to the 2,4-diaminopyrimidine class and features a para-phenylenediamine moiety linked to a 4-methoxypyrimidine core.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1343015-64-4
Cat. No. B2607958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine
CAS1343015-64-4
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCOC1=NC(=NC=C1)NC2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyDNILLVZDGRGJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-N-(4-Methoxypyrimidin-2-yl)benzene-1,4-diamine (CAS 1343015-64-4): A Specialized Diamino-Pyrimidine Scaffold for Targeted Synthesis


4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine, also cataloged as N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine, is a small-molecule heterocyclic building block (C11H12N4O, MW 216.24 g/mol) . It belongs to the 2,4-diaminopyrimidine class and features a para-phenylenediamine moiety linked to a 4-methoxypyrimidine core. This structure serves as a versatile intermediate for medicinal chemistry programs, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its primary differentiation from closely related halogenated analogs lies in the electronic and steric properties conferred by the 4-methoxy substituent, which can significantly influence downstream reactivity, target binding, and metabolic stability.

E Electron-rich pyrimidine core suitable for kinase inhibitor fragment elaboration
O Orthogonal methoxy deprotection handle supports divergent library synthesis
M Metabolic soft-spot enables early ADME pathway investigation in hit-to-lead

Why N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine Cannot Be Directly Replaced by Its 4-Chloro or Other 4-Substituted Analogs


Simply interchanging 4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine with a 4-halo or 4-alkyl analog without considering electronic and steric parameters can derail a synthetic or pharmacological program. The 4-methoxy group is a strong electron-donating group via resonance, which modulates the electron density of the pyrimidine ring and the adjacent aniline nitrogen. This affects nucleophilic aromatic substitution rates, the basicity of the ring nitrogens, and the compound's interaction with biological targets. In contrast, a 4-chloro analog is an electron-withdrawing group that dramatically alters these properties, leading to different reactivity profiles in cross-coupling reactions and potentially divergent biological activities . The para-phenylenediamine motif further contributes to the compound's unique hydrogen-bonding capacity, which is sensitive to the electronics of the pyrimidine ring.

Electronic 4‑chloro analog reverses electronic character (electron‑withdrawing), which may alter nucleophilic aromatic substitution rates and target hydrogen‑bonding.
Metabolic 4‑chloro lacks the O‑dealkylation pathway; metabolic profile and clearance rate may differ, requiring separate ADME optimization.
Synthetic 4‑chloro cannot serve as a masked hydroxyl handle; orthogonal deprotection strategy is lost, limiting scaffold diversification.

Quantitative Differentiation of 4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine from Its Closest Analogs


Electron-Donating Capacity: 4-Methoxy vs. 4-Chloro Substituent on Reactivity

The 4-methoxy group in the target compound imparts a significantly different electronic environment compared to the 4-chloro analog 4-N-(4-chloropyrimidin-2-yl)benzene-1,4-diamine. While direct Hammett σ values for these specific diarylamines are not tabulated, the well-established constants for the substituents on a pyrimidine ring provide a quantitative basis for differentiation. The methoxy group has a para-σ value of -0.27 (resonance-dominated, electron-donating), whereas chloro has a para-σ value of +0.23 (inductive-dominated, electron-withdrawing) [1]. This difference of Δσ ≈ 0.50 indicates a substantial shift in the electron density at the 2-aniline nitrogen and pyrimidine ring, which directly impacts nucleophilic aromatic substitution rates for further derivatization and the strength of key hydrogen-bonding interactions with biological targets.

Electron‑donating capacity
Class-level
4‑OCH₃ (target)σ = −0.27
4‑Cl (analog)σ = +0.23
Δσ = 0.50 · electronic reversal
Reported electronic property differentiation; informs reactivity and binding studies.
Hammett constants from class‑level reference; applied to pyrimidine substitution.
Medicinal Chemistry Physical Organic Chemistry Kinase Inhibitor Design

Predicted Metabolic Stability: Mitigating CYP450-Mediated Oxidation

The 4-methoxy group in the target compound is a known metabolic soft spot due to potential O-dealkylation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. In contrast, the 4-chloro analog is not subject to this oxidative pathway. However, this metabolic lability can be strategically leveraged: the methoxy group serves as a prodrug handle or a tunable moiety where the rate of metabolism can be modulated by steric shielding. Quantitative in vitro human liver microsomal stability data for the exact compound are not publicly available, but class-level data for 4-methoxypyrimidine derivatives show an intrinsic clearance (CL_int) range of 20-50 µL/min/mg protein in human liver microsomes, compared to <10 µL/min/mg for the corresponding 4-chloropyrimidine series, which is largely inert to CYP450 oxidation [1][2]. This approximately 2-5 fold higher clearance for the methoxy series must be prospectively managed in drug design.

Predicted metabolic clearance
Class-level
4‑OCH₃ CLint20–50 µL/min/mg
4‑Cl (no O‑dealkylation)low (class‑level)
2–5‑fold higher predicted clearance
Supports early ADME evaluation; O‑dealkylation liability may impact hit‑to‑lead timing.
Human liver microsome data inferred from 4‑substituted pyrimidine series.
Drug Metabolism ADME Medicinal Chemistry

Versatile Scaffold for Targeted Kinase Inhibitor Synthesis: 4-Methoxy as a Regioselective Handle

The 4-methoxy group on the pyrimidine ring of N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine acts not only as a modulator of electronic properties but also as a robust synthetic handle for late-stage functionalization. It can be selectively demethylated to a hydroxyl group (using BBr3 or TMSI) to yield a 4-pyrimidone derivative, a crucial intermediate for further alkylation or glycosylation. The 4-chloro analog, while reactive in nucleophilic aromatic substitution, does not offer this orthogonal deprotection strategy. Quantitative literature precedent shows that 4-methoxypyrimidines undergo smooth demethylation with BBr3 in dichloromethane at -78°C to room temperature in >90% yield, whereas the 4-chloropyrimidine remains inert under these conditions [1]. This allows for divergent synthesis from a single purchased intermediate, increasing synthetic efficiency.

Demethylation yield
Reported context
4‑OCH₃ → 4‑pyrimidone>90%
4‑Cl under same conditions0%
orthogonal reactivity
Enables divergent synthesis from single intermediate; supports library expansion.
BBr₃/CH₂Cl₂, −78 °C to rt; class‑level yields for analogous substrates.
Kinase Inhibitor Synthesis Organic Synthesis Drug Discovery

Optimal Research and Procurement Scenarios for 4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine


Kinase Inhibitor Fragment Elaboration Requiring Electron-Rich Pyrimidine Core

When a structure-based drug design campaign demands an electron-rich 2,4-diaminopyrimidine fragment to engage the hinge region of a kinase with strong hydrogen-bond acceptance, the 4-methoxy derivative is the preferred scaffold. Its Hammett σ value of -0.27 enhances the electron density at the N1 nitrogen, strengthening the critical hydrogen bond to the backbone NH of the hinge residue, as inferred from class-level electronic analysis [1]. Procurement of the 4-chloro analog would introduce an electron-withdrawing group (+0.23) that weakens this interaction, potentially leading to a 10- to 100-fold loss in binding affinity based on known structure-activity relationships in kinase inhibitors.

ADME-Targeted Lead Optimization with a Focus on Metabolic Soft Spot Modulation

For projects where rapid metabolic clearance is desirable (e.g., designing a soft drug for localized therapy) or where a methoxy group will be strategically replaced later in lead optimization, the 4-methoxy compound is the rational starting point. Its predicted 2- to 5-fold higher intrinsic clearance relative to the 4-chloro analog allows for the study of O-dealkylation pathways early in hit-to-lead, informing subsequent structure-metabolism relationship (SMR) studies [1][2]. Directly purchasing the 4-chloro analog would bypass this learning opportunity and could mask a critical metabolic vulnerability until later, more costly stages of development.

Divergent Synthesis of Pyrimidine-Focused Libraries via Orthogonal Deprotection

The 4-methoxy group serves as a masked hydroxyl group, enabling chemists to purchase a single intermediate (CAS 1343015-64-4) and generate both 4-methoxypyrimidine and 4-pyrimidone derivatives through orthogonal chemistry. Using BBr3-mediated demethylation (>90% yield), the methoxy is cleanly removed to yield the pyrimidone, which can then be alkylated, glycosylated, or converted to a triflate for cross-coupling. The 4-chloro analog lacks this orthogonal handle, necessitating the purchase of two separate building blocks to achieve equivalent diversity. This makes the 4-methoxy compound the more cost-effective and synthetically efficient choice for library production [1].

Validation of Electron-Dependent Pharmacodynamic Effects in Cellular Assays

When a research program aims to isolate the effect of pyrimidine ring electronics on cellular potency without altering the core scaffold, the 4-methoxy analog serves as a critical probe. Its strong electron-donating property (σ = -0.27) can be compared against the electron-withdrawing 4-chloro (σ = +0.23) in otherwise identical molecules to establish an electronic structure-activity relationship (eSAR). This precise electronic control cannot be achieved with 4-alkyl or unsubstituted analogs, making procurement of the 4-methoxy compound essential for generating a complete electronic perturbation data set [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Electron‑donating character (negative Hammett σ) that strengthens hinge hydrogen‑bonding
Confirm target engagement and binding affinity improvement relative to electron‑withdrawing analogs
ADME soft‑spot investigation
Methoxy‑mediated O‑dealkylation liability (class‑level clearance range)
Measure intrinsic clearance in hepatocytes/microsomes and identify major metabolites
Divergent pyrimidine library synthesis
Orthogonal deprotection handle (masked hydroxyl via BBr₃ demethylation)
Verify demethylation yield and downstream functionalization (alkylation, triflate formation)
Electronic structure–activity relationship (eSAR)
Well‑defined electronic perturbation (σ −0.27) vs. 4‑Cl (+0.23)
Correlate cellular activity readouts with computed electronic parameters
Quote Request

Request a Quote for N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.